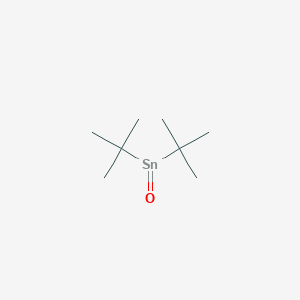

DI-T-Butyltin oxide

Overview

Description

DI-T-Butyltin oxide, also known as Dibutyltin oxide or Dibutyloxotin, is an organotin compound with the chemical formula (C4H9)2SnO . It is a colorless solid that, when pure, is insoluble in organic solvents . It is used as a reagent and a catalyst .

Synthesis Analysis

The synthesis of this compound can be achieved through the reaction of di-n-butyltin oxide with 4,5-dimethoxy-2-nitrobenzoic acid . This reaction yields a compound that crystallizes as a dicarboxylatotetraorganodistannoxane dimer . Experimental details for the preparation and the structural characterization are provided in the referenced paper .Molecular Structure Analysis

The structure of diorganotin oxides like this compound depends on the size of the organic groups . For smaller substituents, the materials are assumed to be polymeric with five-coordinate Sn centers and 3-coordinate oxide centers . The result is a net of interconnected four-membered Sn2O2 and eight-membered Sn4O4 rings .Chemical Reactions Analysis

This compound is particularly useful in directing regioselective O-alkylation, acylation, and sulfonation reactions for diols and polyol . It has been used in the regioselective tosylation (a specific type of sulfonation) of certain polyols to selectively tosylate primary alcohols and exocyclic alcohols over more sterically-hindered alcohols .Physical and Chemical Properties Analysis

This compound is a colorless solid that, when pure, is insoluble in organic solvents . It has a molecular weight of 248.938 . It is used as a reagent and a catalyst .Scientific Research Applications

Structural and Spectroscopic Analysis : Di-t-butyltin oxide forms isolated molecules with planar six-membered tin-oxygen rings, as analyzed through X-ray diffraction and vibrational spectroscopy (Puff, Schuh, Sievers, Wald, & Zimmer, 1984).

Formation of Hydroxid-Halogenid Compounds : This compound can react to form di-t-butyltin hydroxide halides, which display dimeric molecules and are characterized by hydrogen bonds (Puff, Hevendehl, Höfer, Reuter, & Schuh, 1985).

Hydrolysis Behavior and Structural Properties : Di-t-butyltin dichloride hydrolysis behaves differently compared to other dibutyltin dichlorides, leading to unique structural properties and easy conversion into other compounds (Chu & Murray, 1971).

Molecular Dynamics in Solution and Solid State : Di-tert-butyltin oxide reacts with various compounds to form mixed distannoxanes with dimeric nature, exhibiting different structural dynamics in solution and solid state (Dakternieks, Jurkschat, van Dreumel, & Tiekink, 1997).

Catalysis in Hydrolysis of Triacylglycerides : It has been used as a catalyst in the hydrolysis of triacylglycerides, demonstrating significant activity at mild temperatures and pressures (da Silva, Mendes, Brito, Meneghetti, & Meneghetti, 2016).

Antitumor Activity : Various di-n-butyltin compounds, including this compound derivatives, have been studied for their antitumor activities in vitro, showing potential as antitumor agents (Zhao, Shang, Xu, Zhang, & Xiang, 2014).

Synthesis and Characterization of Organometallic Compounds : this compound has been involved in the synthesis and characterization of various organometallic compounds, exhibiting unique chemical properties and structures (Gielen, Meunier-Piret, Biesemans, Willem, & Khloufi, 1992).

Safety and Hazards

DI-T-Butyltin oxide may cause immediate or delayed severe eye irritation . Skin contact may produce irritation or contact dermatitis which may be delayed several hours . Inhalation of dust or particulates will irritate the respiratory tract . It is recommended to avoid dust formation, use only under a chemical fume hood, and not to breathe dust, vapor, mist, or gas .

Properties

IUPAC Name |

ditert-butyl(oxo)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.O.Sn/c2*1-4(2)3;;/h2*1-3H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMHNNOARAEXIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Sn](=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60315384 | |

| Record name | Di-tert-butylstannanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19140-19-3 | |

| Record name | NSC294252 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-tert-butylstannanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the hydrolysis of di-t-butyltin dichloride differ from that of di-n-butyltin dichloride?

A1: While the hydrolysis of di-n-butyltin dichloride results in products similar to other dialkyltin dichlorides, including distannoxanes, the hydrolysis of di-t-butyltin dichloride follows a different pathway []. Instead of distannoxanes, di-t-butyltin hydroxide chloride is formed. This difference highlights the impact of steric hindrance imposed by the bulky t-butyl groups on the reaction mechanism. Under strongly basic conditions, di-t-butyltin dichloride can be further converted into di-t-butyltin oxide, a compound with unique structural properties [].

Q2: What is significant about the structure of the diorganotin oxide macrocycles formed using MeSi(CH2SnRO)3 (R=Ph, Me3SiCH2) as building blocks?

A2: The reaction of MeSi(CH2SnPhI2)3 with this compound leads to the formation of a remarkable 18-membered macrocycle, [MeSi(CH2SnPhO)3]6 []. This molecule, along with the 30-membered macrocycle [MeSi(CH2SnRO)3]10 (R=Me3SiCH2) formed from the reaction of MeSi(CH2SnI2R)3 with sodium hydroxide, represent the largest molecular diorganotin oxides synthesized to date []. These macrocycles adopt belt-like ladder-type structures, showcasing the potential of this compound and related compounds in constructing complex molecular architectures.

Q3: The provided research mentions the antitumor activity of di-n-butyltin(IV) oxide derivatives. Does this compound exhibit similar activity?

A3: While the provided research focuses on the antitumor activity of di-n-butyltin(IV) oxide derivatives and doesn't explicitly investigate this compound in this context, the structural similarities between these compounds raise intriguing questions []. Further research is needed to determine whether this compound possesses any antitumor properties and to explore its potential in medicinal applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)

![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)

![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)